2,3-Dibromo-5,6-dimethylpyridine
Overview
Description
2,3-Dibromo-5,6-dimethylpyridine is a derivative of pyridine and can be used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves the use of sodium nitrite and sulfuric acid in water at temperatures between 0 and 25°C . The second step involves the use of phosphorus (V) oxybromide in toluene, N,N-dimethyl-formamide, and 5,5-dimethyl-1,3-cyclohexadiene at 90°C in an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C7H7Br2N . The InChI code is 1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 264.95 . It is a solid at room temperature . The compound has a density of 1.8±0.0 g/cm3 .Scientific Research Applications
Structural Characterization and Solid-State Interactions
2,3-Dibromo-5,6-dimethylpyridine has been structurally characterized, revealing insights into its crystal structure and solid-state interactions. Studies have shown that related compounds like 2,6-dibromo-3,5-dimethylpyridine exhibit interesting crystalline properties, such as aromatic face-to-face pi-stacking and X-shaped columns formation, indicating potential applications in materials science and crystal engineering (Pugh, 2006).
Forensic Applications
In forensic science, this compound derivatives, such as 3,5-dibromo-2,4-dimethylpyridine, have been synthesized using the Suzuki cross-coupling reaction. These compounds hold significance in forensic investigations due to their specific chemical properties (Błachut et al., 2006).
Role in Nonclassical Noncovalent Interactions
Research has also focused on the role of nonclassical noncovalent interactions in controlling the structure of this compound derivatives. These studies provide valuable insights into the structural formation and stability of such compounds (AlDamen & Haddad, 2011).
Chemical Synthesis and Optimization
This compound is involved in various chemical synthesis processes. For example, microwave irradiation has been used for synthesizing pyridine derivatives from 2,6-dimethylpyridine, highlighting the efficiency of modern synthetic techniques (Guo-Fu Zhang et al., 2010).
Noncovalent Supramolecular Interactions
The compound plays a significant role in noncovalent supramolecular interactions, as seen in complexes like bis(2-amino-3,5-dibromo-4,6-dimethylpyridinium) tetrabromocadmate(II), which show intricate interaction patterns. These findings are relevant for developing new materials and understanding molecular interactions (Al-Far & Ali, 2007).
Catalysis and Chemical Reactions
In catalysis, derivatives of this compound have been used to promote various chemical reactions. This highlights its potential utility in developing new catalysts and optimizing reaction conditions (Maleki, 2015).
Surface Characterization and Adsorption Studies
The compound has been used in the study of surface characterization and adsorption, providing insights into the interactions of molecules with surfaces. Such research has implications in fields like catalysis, sensor development, and material science (Corma et al., 1984).
Ion Mobility Spectrometry
Research has also explored the use of dimethylpyridine compounds, including this compound, in ion mobility spectrometry, indicating their potential as chemical standards in this analytical technique (Eiceman et al., 2003).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501, which provide guidance on how to handle the compound safely .
Properties
IUPAC Name |
2,3-dibromo-5,6-dimethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)10-5(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJNLDKZLUATAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60554059 | |
Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117846-56-7 | |
Record name | 2,3-Dibromo-5,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60554059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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